molecular formula C8H11BrN2O2 B13007762 4-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium bromide

4-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium bromide

Cat. No.: B13007762
M. Wt: 247.09 g/mol
InChI Key: QGNOQURCOQJWAJ-UHFFFAOYSA-N
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Description

4-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium bromide is a chemical compound with the molecular formula C8H11BrN2O2 It is a pyridinium salt that features an amino group and a methoxy-oxoethyl substituent on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium bromide typically involves the reaction of 4-aminopyridine with a suitable methoxy-oxoethylating agent in the presence of a brominating agent. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy-oxoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

4-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium bromide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy-oxoethyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide
  • 4-Amino-1-(2-hydroxy-2-oxoethyl)pyridin-1-ium bromide
  • 4-Amino-1-(2-chloro-2-oxoethyl)pyridin-1-ium bromide

Uniqueness

4-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium bromide is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The methoxy-oxoethyl group, in particular, provides unique opportunities for chemical modifications and interactions that are not present in similar compounds.

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

methyl 2-(4-aminopyridin-1-ium-1-yl)acetate;bromide

InChI

InChI=1S/C8H10N2O2.BrH/c1-12-8(11)6-10-4-2-7(9)3-5-10;/h2-5,9H,6H2,1H3;1H

InChI Key

QGNOQURCOQJWAJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C[N+]1=CC=C(C=C1)N.[Br-]

Origin of Product

United States

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